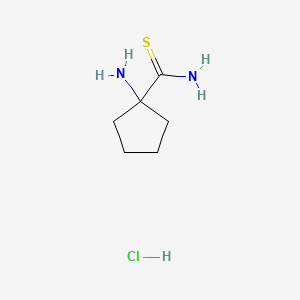amino}-1,3-thiazole-4-carboxylate CAS No. 2680666-82-2](/img/structure/B6609371.png)
ethyl 2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylate is a synthetic compound with notable applications in chemistry, biology, medicine, and industrial processes It features a thiazole ring, a crucial structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the thiazole ring: : This is achieved via the Hantzsch thiazole synthesis, where a thioamide reacts with a halogenated carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: : The amino group on the thiazole is protected using di-tert-butyl dicarbonate (Boc2O) under mild alkaline conditions.
Bromination: : The bromine atom is introduced via electrophilic bromination, using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Ethyl ester formation: : The carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: : In an industrial setting, the process would be optimized for scale, purity, and yield. This might involve continuous flow reactions, advanced purification techniques such as chromatography, and real-time monitoring of reaction conditions to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, under strong oxidizing conditions.
Reduction: : The ester and carbonyl groups are reducible, often employing reducing agents like lithium aluminium hydride (LiAlH4) or hydrogenation.
Substitution: : Bromine can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Nucleophiles in the presence of a base, such as sodium hydride (NaH) or triethylamine (TEA).
Major Products
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Corresponding alcohols or amines.
Substitution: : New derivatives with substituted functional groups.
Scientific Research Applications
This compound's unique structure makes it valuable in diverse fields:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Potential as a biochemical probe to study enzyme interactions, protein binding, and cell signaling pathways.
Medicine: : May serve as a precursor to drugs targeting specific metabolic pathways, receptors, or enzymes.
Industry: : Employed in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
Ethyl 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylate exerts its effects through various molecular mechanisms:
Molecular Targets: : Proteins, enzymes, and receptors with binding sites compatible with its structure.
Pathways Involved: : Depending on its functionalization, it may interfere with or activate biochemical pathways related to its target molecules.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1,3-thiazole derivatives: : Similar reactivity and applications.
tert-butoxycarbonyl amino thiazoles: : Comparable protecting groups and functionality.
Thiazole-4-carboxylates: : Shared ester chemistry.
Uniqueness
The combination of bromine, tert-butoxycarbonyl, and methylamino groups, along with the thiazole scaffold, provides a versatile platform for a wide range of chemical transformations and applications, making this compound distinct from its peers.
Properties
IUPAC Name |
ethyl 2-bromo-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S/c1-6-18-9(16)7-8(20-10(13)14-7)15(5)11(17)19-12(2,3)4/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQBCFDZJQHVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
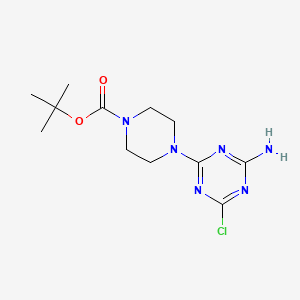
![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
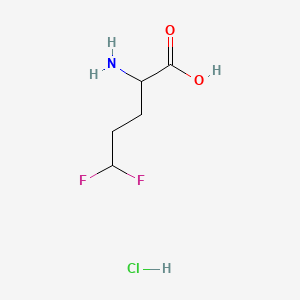
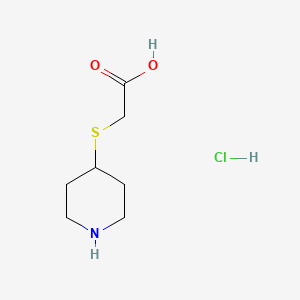
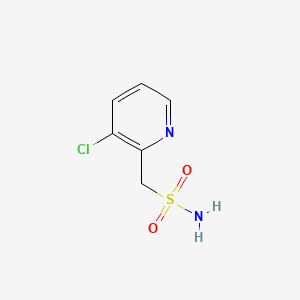
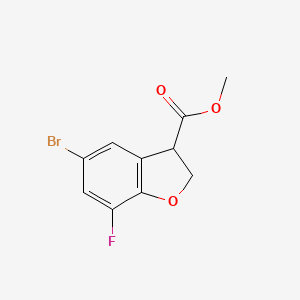
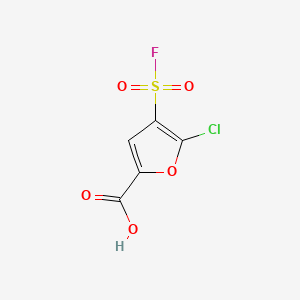
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)
